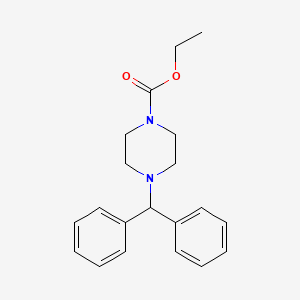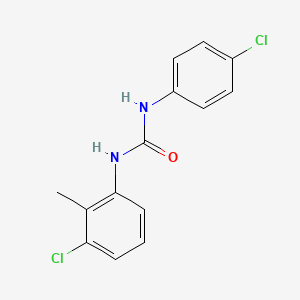
N-(3-chloro-2-methylphenyl)-N'-(4-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-(4-chlorophenyl)urea, commonly known as CMU, is a compound that has gained significant attention in the field of scientific research due to its promising applications in various fields. CMU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 330.22 g/mol.
Scientific Research Applications
CMU has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, CMU has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, CMU has been evaluated for its herbicidal properties and has shown promising results in controlling the growth of weeds. In materials science, CMU has been studied for its potential use as a building block in the synthesis of new materials such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of CMU is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target cells. CMU has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of tubulin, a protein that is involved in cell division. These inhibitory effects are thought to contribute to the antitumor and herbicidal activities of CMU.
Biochemical and Physiological Effects:
CMU has been shown to have a range of biochemical and physiological effects in various organisms. In mammals, CMU has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It has also been shown to inhibit the replication of certain viruses such as herpes simplex virus and human cytomegalovirus. In plants, CMU has been shown to inhibit the growth of weeds by disrupting the normal functioning of the plant cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMU in lab experiments is its versatility. It can be easily synthesized and modified to suit various applications. It also exhibits a wide range of activities, making it useful in multiple fields. However, one of the limitations of CMU is its toxicity. It can be harmful to humans and animals if not handled properly, and its effects on the environment are not fully understood.
Future Directions
There are several future directions for research on CMU. One area of interest is the development of new derivatives of CMU with improved properties. Another area of interest is the investigation of the mechanism of action of CMU in more detail, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the potential use of CMU in the synthesis of new materials and the development of herbicides could also be explored.
Synthesis Methods
The synthesis of CMU involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified by recrystallization to obtain pure CMU.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-12(16)3-2-4-13(9)18-14(19)17-11-7-5-10(15)6-8-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWPXAQIZGVUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-(4-chlorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(4-allyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5688797.png)
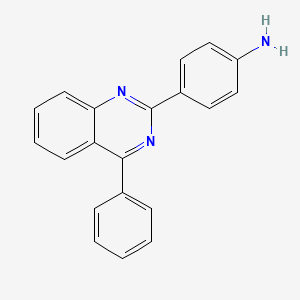
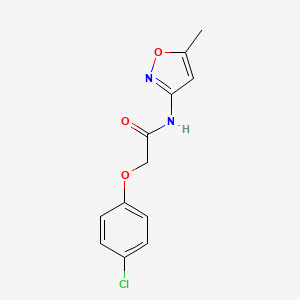
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5688813.png)
![4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5688827.png)
![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)
![8-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5688858.png)
![2-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5688863.png)
![N-[(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5688865.png)
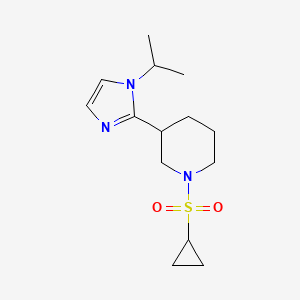
![N-cyclopropyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B5688893.png)
